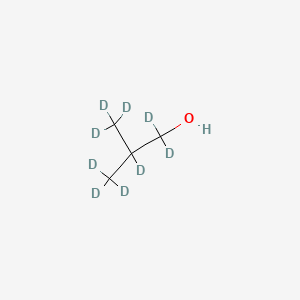

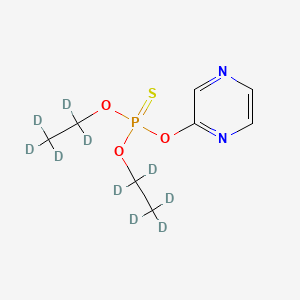

Thionazin-d10

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of Thionazin-d10 can be represented by the SMILES string[2H]C([2H])([2H])C([2H])([2H])OP(=S)(Oc1cnccn1)OC([2H])([2H])C([2H])([2H])[2H] . This representation provides a text notation for the compound’s structure, which includes the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis

Thionazin-d10 is an analytical standard with a molecular weight of 258.30 . It is suitable for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique

Synthesis and Biological Activity

- Antimicrobial and Anti-inflammatory Activity : Novel S-substituted and N-substituted derivatives showed potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, and some compounds displayed good anti-inflammatory activity in animal models (Al-Abdullah et al., 2014).

- Anticancer Properties : Thioridazine, a phenothiazine derivative, has been reported to induce autophagy and apoptosis in cancer cells through modulation of the Wnt/β-catenin signaling pathway, suggesting potential applications in cancer therapy (Chu et al., 2019).

Antiplasmodial and Antimalarial Activity

- Novel Bioinspired Imidazolidinedione Derivatives : These compounds demonstrated enhanced antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum, highlighting their potential as antimalarial drug candidates (Jaromin et al., 2020).

Antioxidative and Antiinflammatory Defense Induction

- 3H-1,2-Dithiole-3-Thione (D3T) : A compound found in cruciferous vegetables, D3T has shown potent capacity to induce tissue defenses against oxidative and inflammatory stress, which is involved in a wide range of human disorders. This positions D3T as a potentially novel therapeutic compound for interventions in diseases characterized by oxidative and inflammatory stress, including sepsis (Li et al., 2019).

DNA Binding and Anticancer Activity

- Transition Metal Complexes : These complexes have shown effective intercalation into DNA and displayed in vitro cytotoxic activities against various cancer cell lines, suggesting their potential as effective anticancer agents (Yaghobi et al., 2019).

Enhanced Bone Loss and Adipogenesis

- PPARgamma Agonists : The thiazolidinedione class of compounds, while primarily used for the treatment of diabetes, has shown effects on bone tissue, suggesting a potential impact on bone health and marrow adipogenesis. Specifically, in estrogen-deprived rats, these compounds enhanced bone loss and increased fat marrow volume, indicating potential risks to bone health (Sottile et al., 2004).

Safety and Hazards

Thionazin-d10, like other organothiophosphates, may pose certain hazards. It may burn but does not ignite readily . It is harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Mécanisme D'action

Target of Action

Thionazin-d10, also known as O,O-Di(ethyl-d10) O-(2-pyrazinyl) phosphorothioate , is an organophosphate compound . Its primary target is the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.

Mode of Action

Thionazin-d10 acts as a cholinesterase inhibitor . By inhibiting the action of acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in overstimulation of the nerves, muscles, and glands that are controlled by cholinergic nerves.

Biochemical Pathways

The primary biochemical pathway affected by Thionazin-d10 is the cholinergic pathway . The overstimulation caused by the accumulation of acetylcholine can lead to a variety of downstream effects, including muscle contractions, increased salivation, and changes in heart rate.

Result of Action

The result of Thionazin-d10’s action is a disruption of normal nerve function due to the overstimulation caused by the accumulation of acetylcholine . This can lead to a range of symptoms, from mild (such as salivation and muscle twitching) to severe (such as seizures and respiratory failure).

Propriétés

IUPAC Name |

bis(1,1,2,2,2-pentadeuterioethoxy)-pyrazin-2-yloxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N2O3PS/c1-3-11-14(15,12-4-2)13-8-7-9-5-6-10-8/h5-7H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVDMKJLOCGUBJ-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC=CN=C1)OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746789 | |

| Record name | O,O-Bis[(~2~H_5_)ethyl] O-pyrazin-2-yl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thionazin-d10 | |

CAS RN |

1173019-39-0 | |

| Record name | O,O-Bis[(~2~H_5_)ethyl] O-pyrazin-2-yl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173019-39-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromotricyclo[3.1.0.0~2,6~]hexane](/img/structure/B586415.png)

![2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B586416.png)

![(6'-Methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-(pyridin-2-yldisulfanyl)benzoate](/img/structure/B586417.png)